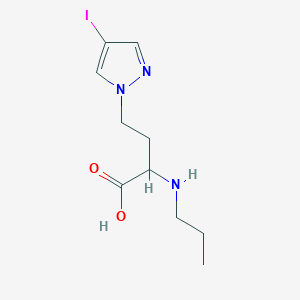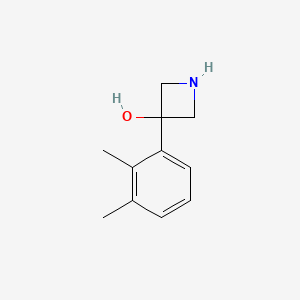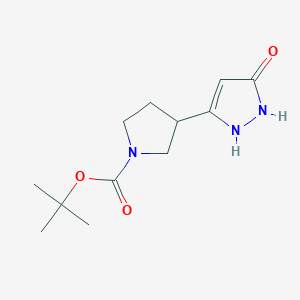![molecular formula C9H17N B13550772 Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
Decahydrocyclopenta[d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydrocyclopenta[d]azepine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological and chemical properties. The molecular formula of this compound is C9H17N, and it has a monoisotopic mass of 139.136093 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decahydrocyclopenta[d]azepine can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method is the multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .
Industrial Production Methods
Industrial production of this compound often involves one-pot synthesis procedures. These methods are efficient and cost-effective, making them suitable for large-scale production. The use of electrocyclization reactions, particularly [1,7]-electrocyclization, is also prevalent in the industrial synthesis of azepine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Decahydrocyclopenta[d]azepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed in the reduction of this compound.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Decahydrocyclopenta[d]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown potential as anticonvulsants, analgesics, and antidepressants. Additionally, these compounds are used in the development of new drugs for the treatment of psychiatric disorders, autoimmune diseases, and cancer .
Wirkmechanismus
The mechanism of action of Decahydrocyclopenta[d]azepine involves its interaction with specific molecular targets and pathways. For instance, azepine derivatives are known to inhibit sodium channel firing, which can help in treating seizure activity. These compounds also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Benzodiazepine: Contains a benzene ring fused to a diazepine ring.
Oxazepine: Contains an oxygen atom in the seven-membered ring.
Thiazepine: Contains a sulfur atom in the seven-membered ring
Uniqueness
Decahydrocyclopenta[d]azepine is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine |
InChI |
InChI=1S/C9H17N/c1-2-8-4-6-10-7-5-9(8)3-1/h8-10H,1-7H2 |
InChI-Schlüssel |
MBCQCLOAEMISBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCNCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(1-Benzyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13550710.png)



![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)

![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)



![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
